3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
Overview
Description
3-(2-thienyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one is a useful research compound. Its molecular formula is C24H15NO2S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.08234989 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed synthesis methods for various derivatives of benzo[f]chromeno[3,4-c]quinolin-2-one, including the use of catalysts and green conditions to generate functionally diverse compounds. For instance, Wang et al. (2010) synthesized 2-aminochromene derivatives using KF/Al2O3 catalysis (Wang, Shi, & Tu, 2010), while Kumar et al. (2015) developed a green, three-component reaction for synthesizing substituted functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones (Kumar, Kaur, Gupta, & Sharma, 2015).
Biological Activity and Applications
- The derivatives of benzo[f]chromeno[3,4-c]quinolin-2-one exhibit potential biological activities. For instance, Edwards et al. (1998) synthesized 5-aryl-1,2-dihydro-5H-chromeno[3,4-f]quinolines as potent progesterone receptor agonists (Edwards, West, Marschke, Mais, Gottardis, & Jones, 1998). Additionally, Haiba et al. (2016) investigated the cytotoxic activity of benzo[h]chromene derivatives in human glioblastoma cells, highlighting the potential for medical applications (Haiba, Al-Abdullah, Ghabbour, Riyadh, & Abdel-Kader, 2016).
Potential for Material Science and Optical Applications
- The compound and its derivatives also show promise in material science, particularly in the development of novel compounds with interesting optical properties. Bogza et al. (2018) studied the synthesis and optical properties of functionally substituted thieno[3,2-c]quinolines, indicating potential applications in material science and as invisible ink dyes (Bogza, Rastrepin, Nider, Zheleznova, Stasyuk, Kurowska, Laba, Ulyankin, Domagala, & Fisyuk, 2018).
Future Directions
The future directions for the study and application of this compound could include the development of new synthetic strategies, exploration of newer domains of biological and fluorescence activity studies of chromeno [4,3-b]pyridin/quinolin-one derivatives . Furthermore, scientists are currently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Properties
IUPAC Name |
12-thiophen-2-yl-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO2S/c26-24-22-21(16-8-3-4-9-18(16)27-24)20-15-7-2-1-6-14(15)11-12-17(20)25-23(22)19-10-5-13-28-19/h1-13,23,25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKDCRNLRYKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(N3)C5=CC=CS5)C(=O)OC6=CC=CC=C64 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.